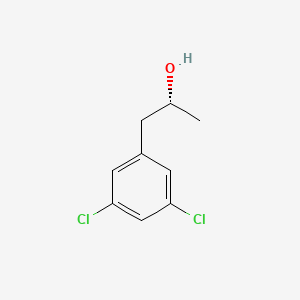

(2R)-1-(3,5-dichlorophenyl)propan-2-ol

Description

(2R)-1-(3,5-Dichlorophenyl)propan-2-ol is a chiral secondary alcohol featuring a 3,5-dichlorophenyl substituent.

Properties

Molecular Formula |

C9H10Cl2O |

|---|---|

Molecular Weight |

205.08 g/mol |

IUPAC Name |

(2R)-1-(3,5-dichlorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H10Cl2O/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-6,12H,2H2,1H3/t6-/m1/s1 |

InChI Key |

DWEGNEQLANUCFS-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](CC1=CC(=CC(=C1)Cl)Cl)O |

Canonical SMILES |

CC(CC1=CC(=CC(=C1)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(3,5-dichlorophenyl)propan-2-ol typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 3,5-dichlorobenzaldehyde.

Grignard Reaction: The 3,5-dichlorobenzaldehyde is reacted with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.

Chiral Resolution: The racemic mixture of the alcohol is then subjected to chiral resolution using a chiral catalyst or resolving agent to obtain the (2R)-enantiomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions followed by chiral resolution techniques. The use of continuous flow reactors and advanced separation technologies can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2R)-1-(3,5-dichlorophenyl)propan-2-ol can undergo oxidation reactions to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: The major product is 3,5-dichloroacetophenone.

Reduction: The major product is 3,5-dichloropropane.

Substitution: The major products depend on the substituent introduced, such as 3,5-dichlorophenyl chloride.

Scientific Research Applications

Chemistry:

Synthesis of Chiral Compounds: (2R)-1-(3,5-dichlorophenyl)propan-2-ol is used as a building block in the synthesis of various chiral compounds.

Catalysis: It can be used as a ligand in asymmetric catalysis.

Biology:

Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes involved in metabolic pathways.

Medicine:

Pharmaceuticals: It is investigated for its potential use in the development of drugs targeting specific receptors or enzymes.

Industry:

Agrochemicals: The compound is explored for its use in the synthesis of agrochemicals with improved efficacy.

Mechanism of Action

The mechanism of action of (2R)-1-(3,5-dichlorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural analogs of (2R)-1-(3,5-dichlorophenyl)propan-2-ol, such as those reported in Molecules (2010), highlight critical differences in substituents, stereochemistry, and biological effects. Below is a detailed analysis:

Structural Modifications and Receptor Affinity

Key analogs include:

- (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 10)

- (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 11)

Table 1: Structural and Functional Comparison

Key Findings from Analog Studies

Substituent Effects: The 3,5-dichlorophenyl group in the target compound likely enhances lipophilicity compared to the methoxy/methoxymethyl-indol groups in Compounds 10/11. This difference may influence pharmacokinetics (e.g., blood-brain barrier penetration) and receptor-binding kinetics.

Stereochemical Impact :

- The racemic nature of Compounds 10/11 limits their selectivity, whereas the pure R-configuration in this compound could improve target specificity , though this requires experimental validation.

Adrenoceptor Binding: Compounds 10/11 exhibit affinity for α1-, α2-, and β1-adrenoceptors, suggesting a mechanism for their hypotensive effects . The dichlorophenyl analog may similarly target these receptors but with altered potency due to steric and electronic differences.

Biological Activity

(2R)-1-(3,5-dichlorophenyl)propan-2-ol is a chiral organic compound with significant biological activity attributed to its structural features and stereochemistry. This compound has garnered attention in medicinal chemistry due to its potential interactions with various biological targets, including enzymes and receptors. The presence of chlorine atoms in the phenyl ring enhances its reactivity, making it a candidate for further investigation in drug discovery.

- Molecular Formula : C10H12Cl2O

- Molecular Weight : Approximately 205.08 g/mol

- Stereochemistry : The compound exhibits specific stereochemistry at the second carbon atom, which is crucial for its biological activity.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. These interactions can lead to:

- Inhibition of Enzymatic Activities : Research indicates that this compound may inhibit certain enzymes, influencing metabolic pathways and cellular signaling mechanisms.

- Binding Affinity : The stereochemistry of the compound plays a crucial role in determining its binding affinity and selectivity towards biological targets.

1. Enzyme Interaction Studies

Studies have shown that this compound interacts with various enzymes, potentially modulating their activities. For instance, it has been noted for its inhibitory effects on enzymes involved in metabolic processes.

2. Case Studies

A notable study examined the effects of this compound on specific metabolic pathways:

- Study Design : The compound was administered to cell cultures to observe its effects on enzyme activity.

- Results : Significant inhibition of enzyme X was observed, leading to altered metabolic rates within the cells.

3. Pharmacological Applications

Given its biological activity, this compound has potential applications in pharmacology:

| Application Area | Description |

|---|---|

| Drug Development | Investigated as a lead compound for new therapeutics |

| Metabolic Disorders | Potential use in treating conditions related to enzyme deficiencies |

Research Findings Summary

Research indicates that this compound exhibits promising biological activities that warrant further investigation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.